molecular formula C22H22N4OS2 B2701252 N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide CAS No. 690645-34-2

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

Cat. No.: B2701252
CAS No.: 690645-34-2
M. Wt: 422.57
InChI Key: DWOXKUNVRHPVDL-UHFFFAOYSA-N
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Description

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a complex organic compound that features a thiazolo[2,3-c][1,2,4]triazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including a thiazole ring, a triazole ring, and a phenethyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Construction of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Coupling Reactions: The thiazole and triazole rings are then coupled using appropriate linkers, such as alkyl halides, under nucleophilic substitution conditions.

    Final Assembly: The phenethyl group is introduced through a nucleophilic substitution reaction, and the final amide bond is formed using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism by which N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide exerts its effects is largely dependent on its interaction with biological macromolecules. The thiazole and triazole rings can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially inhibiting enzyme activity or altering gene expression. The phenethyl group may enhance membrane permeability, facilitating cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
  • N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)butanamide

Uniqueness

Compared to similar compounds, N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide may exhibit unique biological activities due to the specific positioning and electronic properties of its functional groups. The length of the carbon chain linking the phenethyl group to the core structure can significantly influence its pharmacokinetic properties and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Biological Activity

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a novel compound derived from thiazole and triazole frameworks, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure

The compound can be represented as follows:

C19H22N4S2\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}_2

This structure includes a thiazole ring connected to a triazole moiety via a sulfur atom, which is significant for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds containing thiazole and triazole rings have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, a related thiazolo[4,5-b]pyridine derivative exhibited an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida albicans0.50

Anticancer Activity

The anticancer properties of similar compounds have also been documented. For example:

  • Cell Line Studies : The antiproliferative effects of synthesized derivatives were evaluated against breast, colon, and lung cancer cell lines. The highest activity was noted for compounds that included the triazole structure .
CompoundCancer TypeIC50 (µM)
Triazole derivative ABreast15
Triazole derivative BColon20
Triazole derivative CLung25

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in various contexts:

  • Inhibition of Pro-inflammatory Cytokines : Some thiazole-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Binding Interactions : Molecular docking studies indicate that these compounds can form strong interactions with target proteins such as DNA gyrase and MurD, which are crucial for bacterial survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiazole derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazole derivatives in various cancer cell lines. The results demonstrated that specific structural modifications enhanced cytotoxicity against leukemia and melanoma cells .

Properties

IUPAC Name

3-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-16-7-9-18(10-8-16)19-15-29-22-25-24-21(26(19)22)28-14-12-20(27)23-13-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXKUNVRHPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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